{[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile
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Overview
Description
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have gained significant attention in recent years due to their diverse biological activities. {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is one such compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile can modulate the expression of various genes and proteins involved in inflammation, tumor growth, and glucose metabolism. It has also been shown to reduce the levels of certain inflammatory cytokines and markers of oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in lab experiments is its ability to modulate multiple pathways involved in various biological processes. However, one limitation is the lack of information on its toxicity and potential side effects.
Future Directions
1. Investigating the mechanism of action of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in more detail.
2. Studying the compound's potential applications in other disease models.
3. Developing more potent analogs of the compound with improved pharmacological properties.
4. Investigating the toxicity and potential side effects of the compound in animal models.
5. Studying the compound's potential applications in combination with other drugs or therapies.
Synthesis Methods
The synthesis of {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile involves the reaction of 3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one with 2-chloro-6-(3-methoxyphenyl)pyrimidine followed by the addition of acetonitrile. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.
Scientific Research Applications
The compound {[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities.
properties
Product Name |
{[6-(3-Methoxyphenyl)-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile |
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Molecular Formula |
C21H16N4O2S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[6-(3-methoxyphenyl)-4-oxo-3-(pyridin-3-ylmethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C21H16N4O2S2/c1-27-16-6-2-5-15(10-16)18-11-17-19(29-18)20(26)25(21(24-17)28-9-7-22)13-14-4-3-8-23-12-14/h2-6,8,10-12H,9,13H2,1H3 |
InChI Key |
CMMNTMLHYLXRBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)CC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)CC4=CN=CC=C4 |
Origin of Product |
United States |
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